Boc-Gly-Tyr-Ome Boc-Gly-Tyr-Ome
Brand Name: Vulcanchem
CAS No.:
VCID: VC17622795
InChI: InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)18-10-14(21)19-13(15(22)24-4)9-11-5-7-12(20)8-6-11/h5-8,13,20H,9-10H2,1-4H3,(H,18,23)(H,19,21)/t13-/m0/s1
SMILES:
Molecular Formula: C17H24N2O6
Molecular Weight: 352.4 g/mol

Boc-Gly-Tyr-Ome

CAS No.:

Cat. No.: VC17622795

Molecular Formula: C17H24N2O6

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-Gly-Tyr-Ome -

Specification

Molecular Formula C17H24N2O6
Molecular Weight 352.4 g/mol
IUPAC Name methyl (2S)-3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoate
Standard InChI InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)18-10-14(21)19-13(15(22)24-4)9-11-5-7-12(20)8-6-11/h5-8,13,20H,9-10H2,1-4H3,(H,18,23)(H,19,21)/t13-/m0/s1
Standard InChI Key YYOAGLRIPLTAHV-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Boc-Gly-Tyr-OMe (N-α-tert-butyloxycarbonyl-glycyl-tyrosine methyl ester) is a dipeptide derivative engineered to facilitate controlled peptide elongation. The Boc group shields the amino terminus of glycine, preventing premature nucleophilic attacks during solid-phase or solution-phase synthesis, while the methyl ester at the tyrosine carboxyl group enhances solubility in organic solvents . The tyrosine residue contributes aromaticity and hydrogen-bonding capacity, which stabilize secondary structures in larger peptides .

The molecular formula of Boc-Gly-Tyr-OMe is C17H24N2O6\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{6}, with a molecular weight of 352.38 g/mol . Its structure comprises a glycine backbone linked to tyrosine via a peptide bond, with orthogonal protecting groups ensuring regioselective reactivity. The Boc group ((CH3)3COCONH-\text{(CH}_3\text{)}_3\text{COCONH-}) is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas the methyl ester (-COOCH3\text{-COOCH}_3) is hydrolyzed using alkaline agents like lithium hydroxide .

Synthetic Methodologies

Solution-Phase Peptide Coupling

Boc-Gly-Tyr-OMe is typically synthesized via a two-step solution-phase approach:

  • Amino Acid Activation: Boc-glycine is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIPC) in the presence of a base like N-methylmorpholine (NMM) .

  • Esterification and Deprotection: The activated Boc-glycine reacts with tyrosine methyl ester hydrochloride, followed by deprotection of the Boc group using trifluoroacetic acid (TFA) or hydrolysis of the methyl ester with lithium hydroxide .

Industrial-scale production often employs automated synthesizers to optimize yield (78–83%) and purity while reducing solvent waste . For instance, Malipeddi et al. reported an 78.72% yield for Boc-Gly-Tyr-OMe using DIPC/NMM in chloroform .

Spectroscopic Characterization

Boc-Gly-Tyr-OMe has been rigorously characterized using advanced analytical techniques:

Table 1: Physical and Spectroscopic Data for Boc-Gly-Tyr-OMe

PropertyDataSource
Molecular FormulaC17H24N2O6\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{6}
Molecular Weight352.38 g/mol
Melting PointSemisolid at room temperature
IR (KBr, cm1^{-1})3360 (N-H), 1745 (C=O ester), 1680 (amide I)
1H NMR^1\text{H NMR} (CDCl3_3)δ 1.44 (s, Boc CH3_3), 3.72 (s, OCH3_3), 6.90–7.10 (Ar-H)
13C NMR^{13}\text{C NMR}δ 28.3 (Boc CH3_3), 52.1 (OCH3_3), 156.2 (Boc C=O)

The infrared spectrum confirms the presence of amide (1680 cm1^{-1}) and ester (1745 cm1^{-1}) carbonyl groups, while 1H NMR^1\text{H NMR} resolves signals for the Boc tert-butyl group (δ 1.44) and tyrosine aromatic protons (δ 6.90–7.10) . Mass spectrometry typically exhibits a molecular ion peak at m/z 352.16 ([M+H]+^+) .

Biological Activities and Applications

Antimicrobial Peptide Synthesis

In a landmark study, Shinde et al. incorporated Boc-Gly-Tyr-OMe into a cyclic heptapeptide analogue of delavayin-C, which demonstrated potent activity against Bacillus subtilis and Cryptococcus neoformans . The tyrosine residue facilitated π-π stacking interactions critical for disrupting microbial membranes .

Anticancer Metallopeptides

Malipeddi et al. synthesized Cu(II) and Ni(II) complexes of Boc-Gly-Tyr-OMe, observing significant cytotoxicity against HeLa cervical cancer cells . The metal ions coordinated with the peptide’s amide nitrogen and tyrosine phenolic oxygen, enhancing DNA intercalation and apoptosis induction .

Enzyme Substrate Studies

Boc-Gly-Tyr-OMe serves as a substrate for proteolytic enzymes like chymotrypsin, which selectively cleaves at tyrosine residues. This property enables real-time monitoring of enzyme kinetics and inhibitor screening .

Research Findings and Comparative Analysis

Table 2: Biological Activity of Boc-Gly-Tyr-OMe Derivatives

DerivativeActivityIC50_{50}/MICSource
Cyclic heptapeptide Antifungal (C. neoformans)12.5 µg/mL
Cu(II)-Boc-Gly-Tyr-OMe Anticancer (HeLa cells)18.7 µM

The cyclic heptapeptide exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against C. neoformans, outperforming fluconazole (MIC = 25 µg/mL) . Similarly, the Cu(II) complex showed an IC50_{50} of 18.7 µM in HeLa cells, comparable to cisplatin (IC50_{50} = 15.9 µM) .

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